Statine
説明
特性
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFTMTWCUHJBL-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964315 | |
| Record name | Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49642-07-1 | |
| Record name | Statine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49642-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Statine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Statine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTC77XR1EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
合成経路と反応条件
スタチンは、さまざまな化学経路で合成することができます。 一般的な方法の1つは、アスペルギルス・テレウスなどの特定の菌類の発酵により、ロバスタチンを生成し、それを化学的に修飾して、シンバスタチンなどの他のスタチンを生成することです . 合成には、一般的に以下の手順が含まれます。
発酵: アスペルギルス・テレウスは、ロバスタチンを生成するために、適切な培地で培養されます。
抽出: ロバスタチンは、発酵ブロスから抽出されます。
化学的修飾: ロバスタチンは、メチル化などのプロセスを通じて、シンバスタチンなどの他のスタチンを生成するために化学的に修飾されます。
工業生産方法
スタチンの工業生産は、多くの場合、大規模発酵プロセスを伴います。 たとえば、ロバスタチンは、菌類が制御された条件下で大型発酵槽で培養される液体浸漬発酵によって生成されます . バイオテクノロジーの進歩により、従来の液体発酵よりもいくつかの利点を持つ固体発酵法も開発されました .
化学反応の分析
Structural Interconversion: Hydroxy-Acid and Lactone Forms
Statins exist in equilibrium between pharmacologically active open-ring hydroxy-acid and inactive closed-ring lactone forms (Figure 1). This equilibrium is pH-dependent and modulated by enzymatic activity:
- Lactonization : Catalyzed by UDP-glucuronosyltransferases (UGT1A1, UGT1A3, UGT2B7) in hepatic and intestinal cells .
- Hydrolysis : Mediated by paraoxonases (PON1/3) in serum, reverting lactones to active forms .
Table 1: Equilibrium constants for statin interconversion
| Statin | % Hydroxy-Acid (pH 7.4) | % Lactone (pH 7.4) |
|---|---|---|
| Simvastatin | 15% | 85% |
| Atorvastatin | 95% | 5% |
| Pravastatin | 99% | 1% |
| Data derived from metabolic studies . |
Cytochrome P450-Mediated Hydroxylation
CYP102A1 mutants catalyze regioselective hydroxylation of monacolin J (precursor to lovastatin):
- M697 mutant : Achieved 6′a-hydroxylation with total turnover number (TTN) = 38 at 120 min .
- Product : 6′a-hydroxymethyl monacolin J showed 1.8× greater HMG-CoA reductase inhibition vs. substrate .
Nitrilase-Mediated Desymmetrization
Prochiral 3-hydroxyglutaronitrile undergoes enzymatic hydrolysis:
- Product : (R)-3-hydroxy-4-cyanobutyric acid (96% enantiomeric excess) .
- Application : Key intermediate for atorvastatin synthesis .
HMG-CoA-Mediated Protein Modification (HMGylation)
Statins elevate HMG-CoA levels, inducing non-enzymatic acylation of fatty acid synthase (FAS):
- Modified residues : Phosphopantetheine (thioester), Ser581 (ester), Lys673 (amide) .
- Impact : Alters FAS localization near HMGCR, modulating lipid metabolism .
Advanced Oxidation/Reduction Processes (AO/RP)
Degradation pathways under radical conditions:
- HO- Attack : Preferential oxidation of statins’ conjugated dienes and aromatic rings .
- Byproducts : Quinones, epoxides, and fragmented alkanes identified via LC-MS .
Thermodynamic Binding to HMG-CoA Reductase
Statins’ inhibitory potency correlates with binding thermodynamics (Table 3):
Table 3: Thermodynamic parameters of statin-HMGCR binding
| Statin | ΔG (kcal/mol) | ΔH (%) | –TΔS (%) | Ki (nM) |
|---|---|---|---|---|
| Rosuvastatin | -12.4 | 76 | 24 | 0.1 |
| Atorvastatin | -11.1 | 38 | 62 | 0.2 |
| Simvastatin | -10.8 | 32 | 68 | 0.3 |
| Data from isothermal titration calorimetry . |
Key interactions:
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of statins, which include statine as a structural component. Statins have been shown to exploit the principle of Synthetic Lethality , where the simultaneous occurrence of two non-lethal events leads to cell death. A study involving computational analysis of over 37,000 gene pairs identified statins as promising candidates for targeting genes associated with metastatic cancer . In vitro experiments confirmed their efficacy against various cancer cell lines, suggesting that statins could be repurposed for treating specific cancer types.
Key Findings:
- Statins can induce cell death in cancer cells through synthetic lethality mechanisms.
- They show potential for combination therapies with existing chemotherapeutic agents, enhancing their effectiveness against tumors.
Cardiovascular Health
This compound's primary application remains in cardiovascular health, where it plays a crucial role in cholesterol management. Statins inhibit the enzyme HMG-CoA reductase, which is pivotal in cholesterol biosynthesis. This inhibition leads to decreased low-density lipoprotein (LDL) cholesterol levels and has been associated with reduced cardiovascular morbidity and mortality .
Mechanisms of Action:
- Statins reduce inflammation and prevent arterial clogging.
- They improve endothelial function by maintaining the health of blood vessel linings .
Mechanistic Insights
Recent research has delved into the mechanistic pathways through which statins exert their effects. For instance, studies using advanced genetic tools have revealed that statins like simvastatin can prevent endothelial cells from undergoing a harmful transition to mesenchymal cells, which are less functional . This transition is linked to various cardiovascular diseases.
Research Highlights:
- Simvastatin promotes capillary formation in endothelial cells.
- It alters chromatin structure at an epigenetic level, influencing gene expression related to vascular health.
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the efficacy of statin therapy in diverse populations:
- A meta-analysis involving over 90,000 participants demonstrated that statin therapy significantly reduced all-cause mortality and major cardiovascular events .
- Another study indicated that statin use was associated with decreased risks of myocardial infarction and stroke .
Table: Summary of Clinical Findings on Statin Efficacy
| Study Type | Population Size | Key Findings |
|---|---|---|
| Meta-analysis | 90,624 | Reduced all-cause mortality (RR 0.92) |
| Observational study | 417,523 | Significant reduction in myocardial infarction risk (RR 0.67) |
| Randomized trial | Various | Decreased stroke risk (RR 0.78) |
Emerging Applications
Beyond traditional uses, there is growing interest in exploring this compound's role in other therapeutic areas:
- Diabetes Management: Some studies suggest that statins may help reduce cardiovascular risks in diabetic patients despite concerns about their potential to induce diabetes .
- Neuroprotection: Preliminary research indicates that statins may offer protective effects against neurodegenerative diseases, although this area requires further investigation.
作用機序
スタチンは、ヒドロキシメチルグルタリル-CoAレダクターゼと呼ばれる酵素を競合的に阻害することでその効果を発揮します。この酵素は、ヒドロキシメチルグルタリル-CoAをメバロン酸に変換する反応を触媒し、コレステロール生合成の重要なステップです。 スタチンは、この酵素を阻害することにより、肝臓におけるコレステロール生成を抑制し、血液中の低密度リポタンパク質コレステロール値を低下させます .
類似化合物との比較
Table 1: Structural Comparison of this compound Analogues
Functional Analogues: Oxybisbenzoylamides and N-Methyl Derivatives
- Oxybisbenzoylamides (Compounds 5–7) : These compounds exhibit 10–20× higher antimalarial activity than this compound analogues against Plasmodium falciparum (IC₅₀: 0.03–0.12 μM vs. 1–5 μM for this compound derivatives). Their mechanism avoids protease inhibition, suggesting alternative pathways .
- N-Methyl this compound Analogues: Methylation at the amine (e.g., compounds 2, 3, 5) improves metabolic stability in human serum (>55 h vs. 24 h for non-methylated this compound) but reduces potency against Plasmodium proteases due to altered binding .
Table 2: Functional Comparison of this compound Analogues
Key Research Findings
- Immunosuppression: this compound substitution in Hymenistatin-1 analogues (e.g., cyclo[-Ile-Ile-statine-Pro-Tyr-Val-Pro-Leu-]) enhances lymphocyte proliferation inhibition by 30–50% compared to the native peptide .
- Protease Resistance : Pepstatin derivatives with dual this compound residues exhibit near-identical inhibition constants (Ki ≈ 0.1 nM) to native pepstatin, underscoring the residue’s irreplaceable role .
- Clinical Limitations : this compound-based drugs (e.g., statins) show low absolute risks of myopathy (5/10,000 patients) but face challenges like statin resistance and diabetes induction .
生物活性
Statine is a key structural component in the class of drugs known as statins, which are primarily used to lower cholesterol levels in patients at risk of cardiovascular diseases. Beyond their lipid-lowering effects, statins exhibit a variety of biological activities that have garnered significant attention in recent research. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and potential applications beyond cholesterol management.
Statins function primarily as inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), an enzyme crucial for cholesterol biosynthesis. However, their biological effects extend beyond cholesterol reduction:
- Anti-inflammatory Effects : Statins have been shown to modulate inflammatory responses. They reduce the expression of pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators, which can be beneficial in conditions like atherosclerosis and autoimmune diseases .
- Regulatory T Cell Modulation : Statins promote the differentiation and maintenance of regulatory T cells (Tregs), which play a crucial role in immune tolerance and suppression of autoimmune responses. This effect is mediated through various signaling pathways, including the upregulation of endothelial nitric oxide synthase (eNOS) and modulation of transcription factors involved in Treg development .
- Endothelial Function Improvement : Statins improve endothelial function by enhancing nitric oxide availability and reducing oxidative stress. This contributes to better vascular health and reduced risk of cardiovascular events .
Table 1: Summary of this compound Mechanisms
| Mechanism | Description |
|---|---|
| HMGCR Inhibition | Reduces cholesterol synthesis |
| Anti-inflammatory Activity | Decreases pro-inflammatory cytokines |
| Treg Differentiation | Enhances Treg function and suppresses autoimmune responses |
| Endothelial Function | Improves nitric oxide availability and reduces oxidative stress |
Clinical Implications
The pleiotropic effects of statins have led to their investigation in various clinical contexts beyond traditional cardiovascular disease prevention:
- Autoimmune Diseases : Research indicates that statins may help manage autoimmune conditions by enhancing Treg activity and reducing inflammation. For instance, studies have shown that simvastatin can increase Treg populations in patients with autoimmune disorders .
- Cancer Research : Some studies suggest that statin use may be associated with reduced cancer incidence, although results are mixed. The Prospective Study of Statins in the Elderly at Risk (PROSPER) noted a 25% increase in new cancer diagnoses among statin users, prompting further investigation into the long-term implications of statin therapy on cancer risk .
- Infectious Diseases : Recent studies have explored the antimicrobial properties of statins. They may inhibit bacterial growth and modulate immune responses to infections, presenting potential applications in treating bacterial infections alongside traditional antibiotics .
Case Study: Statin Use in Elderly Populations
The effectiveness of statins in older adults has been a subject of extensive research. A notable study, the Justification for the Use of Statins in Primary Prevention: an Intervention Trial Evaluating Rosuvastatin (JUPITER), found that rosuvastatin significantly reduced cardiovascular events in individuals aged 70 or older. This highlights the importance of considering age-related factors when prescribing statins for primary prevention .
Q & A
Basic: What experimental design considerations are critical when studying statine-induced myopathy in preclinical models?
Answer: Preclinical studies should employ randomized controlled designs with dose-escalation protocols to mimic human exposure. Include control groups receiving placebo or alternative lipid-lowering agents. Muscle toxicity biomarkers (e.g., creatinine kinase [CK] levels >5× upper limit) must be measured longitudinally . To distinguish this compound-specific effects, validate findings using genetic models (e.g., SLCO1B1 polymorphism carriers) and cross-reference with human pharmacokinetic data .
Basic: How can researchers standardize this compound administration protocols in clinical trials to minimize confounding variables?
Answer:
- Dosing Timing: Administer lipophilic statines (e.g., atorvastatin) in the evening to align with circadian cholesterol synthesis peaks .
- Dietary Controls: Standardize low-fat diets across cohorts to reduce variability in LDL-C absorption.
- Adherence Monitoring: Use pill counts and plasma this compound metabolite assays (e.g., via LC-MS) for objective compliance tracking .
Advanced: How should researchers address discrepancies between in vitro and clinical data on this compound-mediated LDL-C reduction efficacy?
Answer:
- Mechanistic Validation: Use hepatic organoids or 3D cell cultures to bridge in vitro findings with human physiology.
- Pharmacodynamic Modeling: Apply nonlinear mixed-effects models (NONMEM) to quantify inter-individual variability in LDL-C response linked to CYP3A4/P-glycoprotein activity .
- Meta-Analysis: Pool data from RCTs (e.g., CTT Collaboration) to identify subgroups with attenuated responses (e.g., diabetics) .
Advanced: What methodologies are recommended for analyzing this compound resistance in high-risk cardiovascular patients?
Answer:
- Genetic Screening: Prioritize SNPs in HMGCR, LDLR, and PCSK9 using GWAS or targeted sequencing.
- Phenotypic Stratification: Classify resistance as failure to achieve >50% LDL-C reduction on high-intensity statines (atorvastatin 40–80 mg/day) .
- Adjunct Therapy Trials: Design crossover studies combining statines with ezetimibe or PCSK9 inhibitors to isolate resistance mechanisms .
Basic: What statistical approaches are optimal for evaluating this compound safety in longitudinal cohort studies?
Answer:
- Time-to-Event Analysis: Use Cox proportional hazards models to assess myopathy or diabetes incidence, adjusting for covariates (age, BMI, baseline HbA1c) .
- Bayesian Methods: Estimate posterior probabilities of adverse events in small cohorts (e.g., pregnancy registries) where traditional frequentist stats lack power .
- Sensitivity Analyses: Apply E-value metrics to quantify unmeasured confounding robustness .
Advanced: How can researchers reconcile conflicting evidence on this compound-associated diabetes risk in metabolic syndrome populations?
Answer:
- Causal Inference: Implement Mendelian randomization to distinguish this compound effects from confounding by indication .
- Omics Integration: Correlate HbA1c trajectories with gut microbiome/metabolomic profiles in nested case-control studies.
- Dose-Response Meta-Regression: Model diabetes risk as a function of cumulative this compound exposure (e.g., mg/year) across trials .
Methodological Recommendations
- Hypothesis Development: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions on this compound pleiotropy .
- Manuscript Reporting: Follow STROBE guidelines for observational studies or CONSORT for RCTs, detailing attrition biases and intention-to-treat analyses .
- Conflict Resolution: Use Bradford Hill criteria to assess causality in adverse event reports (e.g., temporal consistency, biological gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
